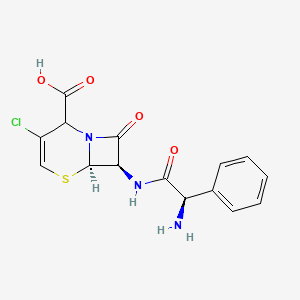

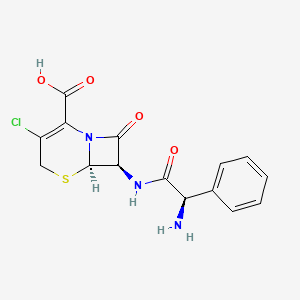

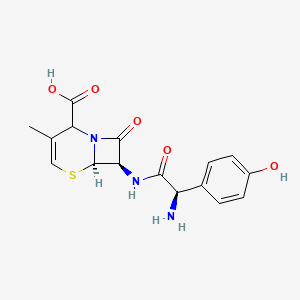

Ceftibuten Related Impurity 6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

In Silico ADME and Toxicity Prediction

Research on ceftibuten and its impurities, including Ceftibuten Related Impurity 6, focuses on predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) using in silico methods. The study by Han et al. (2019) in "Frontiers in Pharmacology" utilizes quantitative structure-activity relationship and docking software to predict the pharmacokinetics and toxicity of ceftibuten and its impurities. It is vital for drug stability and control of toxic impurities in cephalosporins like ceftibuten (Han et al., 2019).

Impurity Profiling in Drug Development

Impurity profiling is crucial in the drug development process, especially for active pharmaceutical ingredients like ceftibuten. Yue et al. (2020) in the "Journal of Pharmaceutical and Biomedical Analysis" presented a strategy based on Fourier transform ion cyclotron resonance mass spectrometry for profiling related impurities in Cefteram pivoxil, a drug similar to ceftibuten. This approach can be applied to profile impurities in ceftibuten, ensuring quality control and stability (Yue et al., 2020).

High-Performance Liquid Chromatographic Assays

High-performance liquid chromatography (HPLC) is used for determining the concentration of ceftibuten and its impurities in biological fluids, as demonstrated by Pan et al. (1992) in the "Journal of Pharmaceutical Sciences." This method is beneficial for pharmacokinetic studies, assessing drug stability, and controlling impurity levels in drugs like ceftibuten (Pan et al., 1992).

Stability and Resistance to Hydrolysis

The stability of ceftibuten to hydrolysis by beta-lactamases, which is an essential factor in its efficacy, can be influenced by its impurities. Research by Perilli et al. (2001) in the "International Journal of Antimicrobial Agents" explored the kinetic interactions between ceftibuten and various beta-lactamases. Understanding how impurities affect the stability of ceftibuten to hydrolysis is crucial for its effective use against resistant bacterial strains (Perilli et al., 2001).

Pharmacokinetics and Pharmacodynamics

Studies like the one by Kearns and Young (1994) in "Clinical Pharmacokinetics" provide insights into the pharmacokinetics and pharmacodynamics of ceftibuten, including the impact of impurities on its absorption, distribution, metabolism, and excretion. This information is vital for optimizing dosage and ensuring the drug's efficacy and safety (Kearns & Young, 1994).

Propiedades

Número CAS |

57028-71-4 |

|---|---|

Nombre del producto |

Ceftibuten Related Impurity 6 |

Fórmula molecular |

C20H18N2O3S |

Peso molecular |

366.44 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 7-amino-8-oxo-, diphenylmethyl ester, [6R-(6α,7β)]- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.